6,7-Diaminoquinoxalin-2-ol
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Overview
Description
6,7-Diaminoquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₈H₈N₄O It is a derivative of quinoxaline, a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminoquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-nitroaniline derivatives, which undergo reduction and subsequent cyclization to form the quinoxaline ring. The reaction conditions often involve the use of reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diaminoquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring .
Scientific Research Applications
6,7-Diaminoquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 6,7-Diaminoquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the amino and hydroxyl groups.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups instead of amino groups.
2,3-Diphenylquinoxaline: A derivative with phenyl groups attached to the quinoxaline ring.
Uniqueness: 6,7-Diaminoquinoxalin-2-ol is unique due to the presence of both amino and hydroxyl groups on the quinoxaline ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6,7-diamino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,9-10H2,(H,12,13) |
InChI Key |
IKJHOHAXYWYDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C=N2)N)N |
Origin of Product |
United States |
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